Methyl 5-bromo-2-(difluoromethyl)benzoate

Description

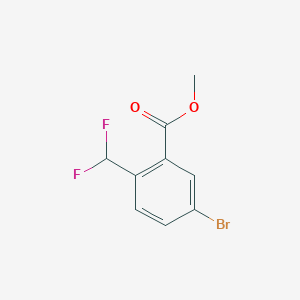

Methyl 5-bromo-2-(difluoromethyl)benzoate is a substituted benzoate ester featuring a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the aromatic ring.

Properties

IUPAC Name |

methyl 5-bromo-2-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOCEWBUOODLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-(difluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions makes it useful for creating various substituted benzoates, which are valuable in the development of pharmaceuticals and agrochemicals .

The compound has shown potential in biological studies, particularly concerning enzyme interactions:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, influencing metabolic pathways and gene expression .

- Drug Development : Its structural characteristics allow it to mimic biologically active compounds, making it a candidate for developing new therapeutic agents. For example, derivatives of this compound have been explored for anti-inflammatory and anticancer activities .

Case Study 1: Enzyme Interaction Studies

In biochemical assays, this compound has been utilized to study its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's interactions with these enzymes can provide insights into its metabolic stability and potential side effects when used as a drug.

Case Study 2: Fluorinated Compounds in Drug Design

Research has highlighted the importance of fluorinated compounds in medicinal chemistry. This compound's difluoromethyl group enhances lipophilicity and permeability across biological membranes, making it a promising scaffold for drug design targeting specific receptors or pathways involved in disease processes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Enzyme Inhibition | Potential inhibitor for cytochrome P450 enzymes |

| Drug Development | Candidates for anti-inflammatory and anticancer agents |

| Fluorinated Compounds | Enhances lipophilicity and permeability for drug design |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. Its mechanism of action may involve interactions with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of methyl 5-bromo-2-(difluoromethyl)benzoate, highlighting substituent variations, molecular weights, and synthesis routes:

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Bromine vs. Fluorine: Bromine at the 5-position enhances electrophilic substitution reactivity, making the compound amenable to further functionalization (e.g., Suzuki coupling) .

- Steric and Electronic Effects : The difluoromethyl group (CF2H) offers a balance between steric bulk and polarity compared to bulkier substituents like bromomethyl (BrCH2) or trifluoromethyl (CF3), influencing solubility and crystallinity .

Research Findings and Data

Antiviral Activity of Brominated Benzoates

Methyl 5-bromo-2-(bromomethyl)benzoate (from ) was utilized to synthesize isoindolin-1-one derivatives (D1–D3), which exhibited inhibitory activity against RNA viruses such as SARS-CoV-2 and influenza A (IC50 values: 0.5–5 µM). The bromomethyl group facilitated cross-coupling reactions critical for introducing aryl moieties .

Crystallographic Studies

Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate () crystallizes in the monoclinic space group P21/n, with molecules linked via π–π stacking (interplanar distance: 3.5 Å) and weak C–H⋯O bonds. These interactions stabilize the crystal lattice, suggesting utility in solid-state electronics or sensors .

Biological Activity

Methyl 5-bromo-2-(difluoromethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H6BrF2O2

- Molecular Weight : Approximately 251.05 g/mol

The compound features a bromine atom and a difluoromethyl group attached to a benzoate structure, which significantly influences its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with target enzymes or receptors.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, which can affect binding affinity and specificity towards biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Antimicrobial activity | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Related derivatives | Antiviral activity | Retroviruses |

Case Studies

- Antiviral Activity : A study demonstrated that compounds with similar structures to this compound showed promising antiviral effects against HIV and other retroviruses. These findings suggest potential for further development in antiviral therapeutics .

- Anti-HIV Research : Research focusing on non-nucleoside inhibitors of HIV-1 reverse transcriptase has highlighted the importance of structural modifications, such as those present in this compound, in enhancing metabolic stability and efficacy against HIV .

- Antimicrobial Agent Development : Recent reviews have discussed the design of novel antimicrobial agents based on the structural features of compounds like this compound. These compounds are being evaluated for their ability to overcome existing antibiotic resistance mechanisms .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:

- Substituent Effects : The position and nature of substituents (e.g., bromine and difluoromethyl groups) significantly impact the compound's lipophilicity and interaction with biological targets.

- Lipophilicity : The difluoromethyl group increases lipophilicity compared to similar compounds lacking this group, enhancing cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.